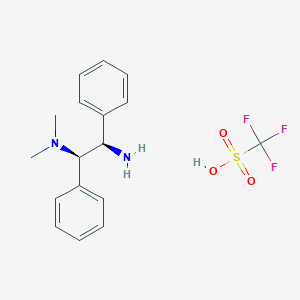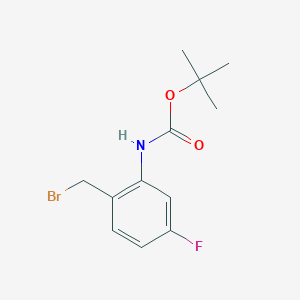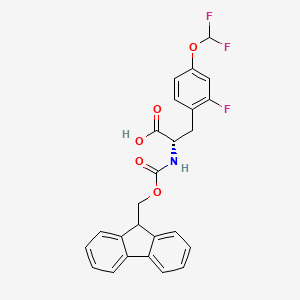![molecular formula C29H43IN2O5Si B12836191 tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)
tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl carbamate group, an amino group, and a phenyl ring substituted with iodine and a tri(propan-2-yl)silyloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate involves multiple steps:
Formation of tert-butyl carbamate: This can be achieved by reacting tert-butyl alcohol with phosgene or by using tert-butyl chloroformate with ammonia.
Introduction of the amino group: The amino group can be introduced through reductive amination or by using a suitable amine precursor.
Iodination of the phenyl ring:
Attachment of the tri(propan-2-yl)silyloxy group: This can be done using a silylating agent such as tri(propan-2-yl)silyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl group or the iodine substituent.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives, phenolic compounds, and quinones.
Reduction: Products may include alcohols, amines, and dehalogenated compounds.
Substitution: Products may include substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Synthesis: It can serve as a building block in the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Labeling: It can be used as a labeling agent in biological assays.
Medicine
Drug Development: The compound can be explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Diagnostics: It can be used in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Electronics: It can be used in the synthesis of organic electronic materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. The iodine substituent can enhance the compound’s reactivity, and the tri(propan-2-yl)silyloxy group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the complex phenyl ring substitutions.
N-Boc-protected anilines: Compounds with a similar carbamate group but different aromatic substitutions.
Silylated phenols: Compounds with silyl groups attached to phenolic rings, similar to the tri(propan-2-yl)silyloxy group in the target compound.
Uniqueness
The uniqueness of tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity. The presence of the iodine substituent and the tri(propan-2-yl)silyloxy group makes it distinct from other similar compounds, offering potential advantages in specific applications such as catalysis, drug development, and materials science.
Propiedades
Fórmula molecular |
C29H43IN2O5Si |
|---|---|
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C29H43IN2O5Si/c1-18(2)38(19(3)4,20(5)6)37-23-13-11-22(12-14-23)35-26-15-10-21(16-24(26)30)17-25(27(31)33)32-28(34)36-29(7,8)9/h10-16,18-20,25H,17H2,1-9H3,(H2,31,33)(H,32,34)/t25-/m0/s1 |
Clave InChI |
ZWJPOKZIGUFJAX-VWLOTQADSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C[C@@H](C(=O)N)NC(=O)OC(C)(C)C)I |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CC(C(=O)N)NC(=O)OC(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


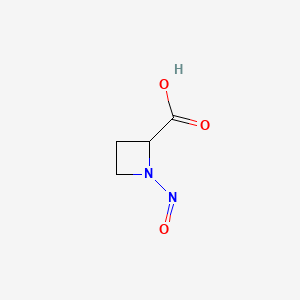
![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)
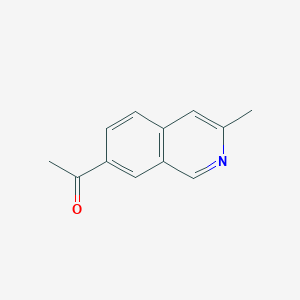
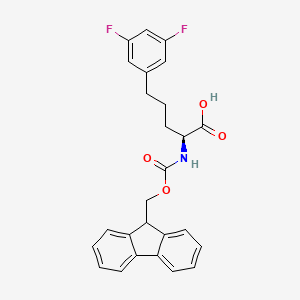


![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)

![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)

